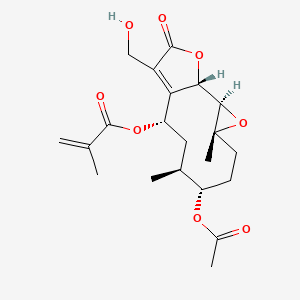

glaucolide L

描述

Structure

3D Structure

属性

分子式 |

C21H28O8 |

|---|---|

分子量 |

408.4 g/mol |

IUPAC 名称 |

[(1S,2R,4R,7S,8S,10S)-7-acetyloxy-12-(hydroxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-10-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H28O8/c1-10(2)19(24)27-15-8-11(3)14(26-12(4)23)6-7-21(5)18(29-21)17-16(15)13(9-22)20(25)28-17/h11,14-15,17-18,22H,1,6-9H2,2-5H3/t11-,14-,15-,17-,18+,21+/m0/s1 |

InChI 键 |

PHZVXWDOWQSRIQ-IFTCQUJZSA-N |

手性 SMILES |

C[C@H]1C[C@@H](C2=C(C(=O)O[C@@H]2[C@@H]3[C@](O3)(CC[C@@H]1OC(=O)C)C)CO)OC(=O)C(=C)C |

规范 SMILES |

CC1CC(C2=C(C(=O)OC2C3C(O3)(CCC1OC(=O)C)C)CO)OC(=O)C(=C)C |

同义词 |

glaucolide L |

产品来源 |

United States |

Natural Occurrence and Distribution of Glaucolide L

Botanical Sources within the Asteraceae Family

Sesquiterpene lactones, including glaucolides, are characteristic constituents of plants belonging to the Asteraceae family, also known as Compositae. royalsocietypublishing.orgscielo.brscispace.com This large family encompasses numerous genera and species known to produce a diverse range of these compounds. royalsocietypublishing.org

Specific Genera and Species Producing Glaucolide L

This compound has been specifically identified in certain species within the Asteraceae family. Research indicates its presence in the genus Vernonia. nih.gov Notably, Vernonia pachyclada Baker, a species found in Madagascar, has been reported as a source of this compound. nih.gov

Identification of this compound and Related Glaucolides (e.g., Glaucolide K, Glaucolide B) in Plant Extracts

The identification of this compound and related glaucolides in plant extracts is typically achieved through various analytical techniques. Spectroscopic methods, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for structure elucidation. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), are powerful tools for the characterization and differentiation of sesquiterpene lactones like glaucolides and hirsutinolides in complex plant mixtures. sci-hub.sesci-hub.se

Studies on Vernonia pachyclada have led to the isolation and structural determination of this compound, along with related compounds designated as glaucolide K and glaucolide M. nih.gov this compound was identified as a C-13 deacetate analog of glaucolide K, a hypothesis supported by spectral data and confirmed by acetylation of this compound to yield glaucolide K. nih.gov

Glaucolide B is another well-studied glaucolide found in various Vernonia species, including Vernonia eremophila and Vernonia fruticulosa, and also in Lepidaploa chamissonis. scielo.brscispace.comznaturforsch.comnih.govresearchgate.netnih.gov The co-occurrence of different glaucolide types, such as glaucolide A and glaucolide B, has been observed in species like Vernonanthura nudiflora and Vernonanthura squamulosa. nih.govnih.gov The presence and relative abundance of these related glaucolides can vary between species and even within different collections of the same species. nih.govmdpi.com

Techniques like Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) and tandem mass spectrometry (MS/MS) have been used to characterize and differentiate hirsutinolide and glaucolide-type sesquiterpene lactones in plant extracts, such as those from Vernonanthura tweedieana. sci-hub.sesci-hub.se

Geographic Distribution of this compound-Producing Flora

The geographic distribution of plants producing this compound is linked to the native ranges of the specific species in which it is found. As this compound has been reported in Vernonia pachyclada, its distribution includes regions where this species grows, such as Madagascar. nih.gov

The genus Vernonia itself has a wide distribution, primarily in tropical and warm parts of the Old World, with species also found in North America. nih.gov Brazil, for instance, is home to approximately 200 Vernonia species. plos.org The tribe Vernonieae, to which Vernonia belongs, has a pantropical distribution. plos.org The presence of glaucolides in various Vernonia species across different continents suggests a potentially broad, albeit species-specific, geographic distribution for this compound and related compounds.

Phytochemical Diversity of this compound-Containing Plants

Plants containing this compound, particularly within the Vernonia genus, exhibit significant phytochemical diversity. Beyond glaucolides, these plants often produce a variety of other secondary metabolites. Sesquiterpene lactones are a major class, but different structural subtypes, such as hirsutinolides and cadinanolides, can also be present. mdpi.comnih.gov The co-occurrence of these different sesquiterpene lactone skeletons in Vernonia species is well-documented. mdpi.comnih.gov

Furthermore, species within the Vernonia genus are known to contain other classes of compounds, including flavonoids, triterpenes, steroids, phenolics, alkaloids, amino acids, anthraquinones, cardiac glycosides, fats, oils, reducing sugars, and saponins. nih.govrjptonline.org The specific profile of these co-occurring compounds can vary depending on the species and even the geographic origin or environmental factors influencing the plant. nih.govmdpi.comnih.gov For example, studies on Vernonia cinerea have shown variations in the isolated sesquiterpene lactones based on the collection location. nih.govmdpi.com This phytochemical diversity contributes to the complex chemical landscape of this compound-producing plants.

Here is a table summarizing some of the plants mentioned as sources of glaucolides, including those where this compound or related glaucolides have been identified:

| Plant Species | Genus | Family | Glaucolides Reported (Examples) | Geographic Distribution (Mentioned) | Source Index |

| Vernonia pachyclada | Vernonia | Asteraceae | This compound, Glaucolide K, Glaucolide M | Madagascar | nih.gov |

| Vernonia eremophila | Vernonia | Asteraceae | Glaucolide B | (Mentioned in context of isolation) | scielo.brscispace.comresearchgate.net |

| Vernonia fruticulosa | Vernonia | Asteraceae | Glaucolide B | (Mentioned in context of isolation) | znaturforsch.comnih.gov |

| Lepidaploa chamissonis | Lepidaploa | Asteraceae | Glaucolide B | (Mentioned in context of isolation) | nih.govmdpi.com |

| Vernonanthura nudiflora | Vernonanthura | Asteraceae | Glaucolide A | (Mentioned in context of occurrence) | nih.gov |

| Vernonanthura squamulosa | Vernonanthura | Asteraceae | Glaucolide A | (Mentioned in context of occurrence) | nih.gov |

| Vernonanthura tweedieana | Vernonanthura | Asteraceae | Glaucolide A, Glaucolide B | Brazil (Santa Catarina) | sci-hub.sesci-hub.se |

| Vernonia polyanthes | Vernonia | Asteraceae | Glaucolide A | (Mentioned in context of isolation) | researchgate.net |

| Vernoniastrum ambiguum | Vernoniastrum | Asteraceae | Glaucolide sesquiterpenes | Tropical Africa | rjptonline.org |

| Artemisia judaica | Artemisia | Asteraceae | Glaucolide-like sesquiterpene lactones | Mediterranean region, Egyptian deserts, Sinai, Red Sea coastal strip, Gebel Elba | edaegypt.gov.egupdatepublishing.com |

| Vernonia cinerea | Vernonia | Asteraceae | Glaucolide E, 19-hydroxyglaucolide E | Tropical regions worldwide, including Central and South America, Africa, the Middle East, China, Southeast Asia, and Australia | nih.govmdpi.com |

Isolation and Purification Methodologies for Glaucolide L

Extraction Techniques from Plant Biomass

Extraction serves as the crucial initial step to liberate target compounds from the solid plant matrix. Various solvent-based approaches are utilized for this fundamental separation.

Solvent-Based Maceration and Sequential Extraction Approaches

Maceration, which involves soaking dried plant material in a solvent, is a common starting point for extracting sesquiterpene lactones, including glaucolide L. This technique facilitates the penetration of the solvent into the plant tissues, enabling the dissolution of the desired compounds. Alcoholic maceration is a reported method for obtaining crude extracts containing glaucolides.

Sequential extraction enhances the selectivity of the process by employing a series of solvents with increasing polarity. This allows for the differential extraction of various compound classes. For example, dried leaf material has been initially extracted with ethanol (B145695) to yield a crude extract. This crude extract can then undergo liquid-liquid partitioning, such as between hexane (B92381) and 90% aqueous methanol (B129727), followed by further extraction of the methanol fraction with dichloromethane. This systematic approach aids in enriching the fraction containing the target sesquiterpene lactones.

Optimized Washing Processes for Selective Enrichment

Optimized washing processes can be implemented to selectively enrich extracts for specific compounds. For instance, a washing extractive process utilizing acetone (B3395972) has been successfully employed to selectively obtain glaucolide B from Lepidaploa chamissonis leaves. While this example specifically details the isolation of glaucolide B, the underlying principle of using a carefully selected solvent and washing procedure to increase the concentration of glaucolide-type compounds in the resulting extract is applicable to the isolation of this compound. An optimized washing process performed on L. chamissonis leaves yielded a sesquiterpene lactone enriched extract.

Chromatographic Separation Strategies

Following the initial extraction phase, chromatographic techniques become indispensable for separating this compound from other co-extracted compounds in the crude extract or enriched fractions.

Conventional Column Chromatography (e.g., Silica (B1680970) Gel)

Conventional column chromatography, frequently employing silica gel as the stationary phase, is a widely adopted technique for the purification of sesquiterpene lactones. Crude extracts obtained from plant material are often subjected to fractionation on silica gel columns using various solvent systems as the mobile phase. For example, silica gel column chromatography has been utilized with eluent systems such as acetone in chloroform (B151607) or acetone in n-hexane to purify compounds. Silica gel 60, with particle sizes ranging from 0.040-0.063 mm or 0.063-0.200 mm, is a common stationary phase for column chromatography.

However, it is crucial to acknowledge that silica gel can potentially induce structural modifications of sesquiterpene lactones, including the conversion of glaucolides into other derivatives like hirsutinolides and cadinanolides. This phenomenon is particularly relevant when using protic solvents or under acidic/alkaline conditions. This underscores the necessity for careful selection of chromatographic conditions when purifying sensitive compounds such as this compound to minimize the formation of artifacts.

Advanced Preparative Liquid Chromatography Techniques

Advanced liquid chromatography techniques are employed to achieve higher resolution separation and purification of this compound, particularly at a preparative scale to yield sufficient quantities of the pure compound for further study. Preparative chromatography aims to purify substances in quantities suitable for subsequent use, as opposed to analytical purposes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique frequently utilized in the later stages of purification for this compound. In RP-HPLC, the stationary phase is non-polar (commonly C18), and the mobile phase is typically a mixture of water and a polar organic solvent such as methanol or acetonitrile. This technique separates compounds based on their differential interactions with the non-polar stationary phase and the polar mobile phase, primarily driven by hydrophobicity.

RP-HPLC has been successfully applied to fractionate extracts containing glaucolides. For instance, reversed-phase C18 HPLC with elution by 50% aqueous methanol has been used to further purify fractions obtained from flash chromatography, leading to the isolation of this compound. Preparative RP-HPLC allows for the isolation of compounds with high purity. Preparative HPLC columns typically have larger inner diameters (10 mm-50 mm) and can handle higher flow rates (10-20 mL/min) compared to analytical columns, enabling the purification of larger sample volumes.

Interactive Data Table: Example Extraction and Purification Steps

| Step | Method | Solvent(s) Used | Outcome/Fraction | Source |

| Initial Extraction | Maceration | Ethanol | Crude Extract (M1984) | |

| Liquid-Liquid Partitioning | Partitioning between hexane and aqueous MeOH, then CH2Cl2 extraction | Hexane, 90% aq. MeOH, 50% aq. MeOH, CH2Cl2 | Hexane fraction, MeOH fraction, CH2Cl2 fraction | |

| Flash Chromatography (Reversed-Phase C18) | Biotage Horizon flash chromatograph | 65% aqueous MeOH gradient to 100% MeOH | Fractions (e.g., Fraction I) | |

| Preparative RP-HPLC | Reversed-phase C18 HPLC | 50% aqueous MeOH | Purified fractions containing this compound |

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), a form of countercurrent chromatography, has emerged as a valuable technique for the purification of sensitive natural products like sesquiterpene lactones. This liquid-liquid chromatography technique operates without a solid stationary phase, relying instead on the partitioning of compounds between two immiscible liquid phases. One phase is held stationary by a centrifugal field, while the other is pumped through it.

The application of CPC for the isolation of glaucolides, such as glaucolide B from Lepidaploa chamissonis, has been reported. This method has proven effective in providing a simple and fast single-step isolation. For instance, an optimized process using CPC allowed the isolation of glaucolide B with high purity (97%) and yield (25%) from an enriched extract. The biphasic solvent system used in one such isolation of glaucolide B was a mixture of n-hexane, ethyl acetate (B1210297), methanol, and water (5:6:5:6). The use of CPC is particularly advantageous for glaucolides because it avoids the potential for degradation or structural modification that can occur on solid stationary phases like silica gel.

Considerations for Preventing Chemical Transformations During Purification

A significant challenge in the purification of glaucolides is their propensity for chemical transformations, which can lead to the formation of artifacts. Studies have shown that glaucolides can undergo structural rearrangements, particularly when exposed to solid stationary phases like silica gel. These transformations can result in the conversion of glaucolides into other sesquiterpene lactone subtypes, such as hirsutinolides and cadinanolides.

The presence of protic solvents, such as methanol and ethanol, as well as acidic and alkaline stationary phases, appears to contribute to these conversions through reactions like addition, substitution, and annulation during the purification process. For example, treating glaucolide A with silica gel in methanol or ethanol has been shown to yield hirsutinolides and cadinanolides. Similarly, glaucolide B has been shown to be sensitive to Lewis and Brønsted–Lowry acids and bases, undergoing various chemical modifications.

Structural Elucidation and Stereochemical Analysis of Glaucolide L

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in organic chemistry for determining the structure of natural products like glaucolide L. Techniques such as Infrared (IR), Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide complementary information that, when interpreted together, allows for the complete assignment of a molecule's structure. nih.gov For this compound, NMR and MS have been particularly crucial in establishing its planar structure and relative stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule and the electronic environment of individual nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the comprehensive structural analysis of complex natural products.

One-dimensional 1H and 13C NMR spectra are typically the first data acquired during structural elucidation. The 1H NMR spectrum provides information on the types of protons present, their chemical environments (indicated by chemical shifts, δH), their multiplicities (splitting patterns due to coupling with adjacent protons), and their relative numbers (integrals). nih.gov The 13C NMR spectrum reveals the different types of carbon atoms in the molecule, with their chemical shifts (δC) providing insights into their hybridization and functional group environment. nih.gov

For this compound (compound 2), 1H and 13C NMR data acquired in CD3OD have been reported. nih.gov Analysis of these spectra allows for the identification of signals corresponding to various functional groups, including methyl groups, methylene (B1212753) groups, methine carbons, olefinic carbons, and carbonyl carbons. nih.gov Comparing the NMR data of this compound to that of related compounds, such as glaucolide K (compound 1), provides valuable clues about structural differences. For instance, key differences in the 1H NMR spectrum of this compound compared to glaucolide K include the absence of a methyl signal at δH 1.99 and a shift in the methylene signal from δH 4.90 and 4.86 in glaucolide K to δH 4.41 and 4.38 (both doublets with J = 12.2 Hz) in this compound. These differences were indicative of this compound being the C-13 deacetate of glaucolide K.

The following table presents selected 1H and 13C NMR data for this compound:

| Position | δH (multiplicity, J in Hz) | δC |

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9a | 2.22 m | - |

| 9b | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13a | 4.41 dd (0.6, 12.0) | - |

| 13b | 4.38 d (12.2) | - |

| 14 | - | - |

| 15 | - | - |

| 1' (OAc) | 2.05 s | 20.8 |

| 2'' | 6.15 m | - |

| 3'' | - | - |

| 4'' | 2.00 s | 20.6 |

Note: This table includes selected data points as reported in the source material for this compound (compound 2). Not all positions had explicitly listed data in the snippet. nih.gov

Two-dimensional NMR experiments provide connectivity information between different nuclei, which is crucial for piecing together the molecular structure.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through one, two, or three bonds. This helps in identifying spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). This allows for the assignment of carbon signals based on assigned proton signals. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are vital for connecting different parts of the molecule and confirming the positions of quaternary carbons and carbonyl groups. nih.gov HMBC correlations were used to support the proposed structures of related glaucolides.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These correlations are particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule. NOESY correlations were used in the stereochemical assignment of related glaucolides.

One-Dimensional (1D) NMR (<sup>1</sup>H, <sup>13</sup>C) Analysis

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structural fragments.

High-resolution mass spectrometry techniques, such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), are used to determine the exact mass of a molecule or its ions. nih.gov This exact mass measurement is critical for determining the molecular formula of the compound. For this compound (compound 2), HRFABMS analysis indicated a molecular formula of C21H28O8. This molecular formula, in conjunction with the NMR data, helps to confirm the elemental composition and the degree of unsaturation in the molecule.

Mass spectrometry can also provide structural information through the analysis of fragmentation patterns. When a molecule is ionized, it can break apart into smaller fragments, and the masses of these fragments can provide clues about the substructures present in the molecule. While mass spectrometry was used in the characterization of this compound nih.gov, detailed analysis of its specific fragmentation pattern and how it supports particular structural features was not available in the provided source materials.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/HRFABMS)

Determination of Relative and Absolute Stereochemistry

Determining the relative and absolute stereochemistry of a complex natural product like this compound is a multi-step process. Relative stereochemistry defines the spatial relationship between different stereocenters within the molecule, while absolute stereochemistry describes the precise 3D arrangement of atoms, often denoted by (R)/(S) or (D)/(L) configurations. nptel.ac.inwiley-vch.de

X-ray Crystallography for Definitive Stereochemical Assignment

Single-crystal X-ray diffraction is considered a definitive method for determining both the relative and absolute stereochemistry of crystalline compounds. nih.govwikipedia.orglibretexts.org This technique involves diffracting X-rays through a crystal, and the resulting diffraction pattern is used to construct a 3D electron density map, revealing the positions of atoms and thus the molecular structure and stereochemistry. wikipedia.orglibretexts.org

In the case of glaucolide K, a related glaucolide, single-crystal X-ray diffraction was successfully used to confirm the relative stereochemistry deduced from spectroscopic data and to establish the absolute stereochemistry as 1S,4R,5R,6S,8S,10S. nih.gov For this compound, obtaining suitable crystals for X-ray analysis would provide unambiguous confirmation of its stereochemical configuration.

Spectroscopic Data Interpretation for Stereochemical Configuration

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in the structural and stereochemical elucidation of natural products when X-ray crystallography is not feasible or as a complementary tool. mdpi.comresearchgate.netresearchgate.netmestrelab.com

Analysis of 1D NMR spectra, such as ¹H and ¹³C NMR, provides information about the types of protons and carbons present and their chemical environments. mdpi.comnih.govresearchgate.net Two-dimensional NMR experiments, including COSY, HMQC (or HSQC), HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for assigning signals and determining connectivity and relative stereochemistry. researchgate.netmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing vicinal and geminal relationships.

HMQC/HSQC (Heteronuclear Multiple Quantum Correlation/Heteronuclear Single Quantum Correlation): Correlates protons with the carbons to which they are directly attached. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, helping to establish the carbon skeleton and the positions of substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity between protons. nih.gov Significant NOE correlations between protons on different parts of the molecule can provide crucial information about the relative orientation of groups and thus the relative stereochemistry. nih.govthieme-connect.de

For this compound, comparison of its ¹H and ¹³C NMR spectra with those of related glaucolides, such as glaucolide K, indicates its structural similarity. nih.gov Differences in chemical shifts and coupling constants, particularly for protons near stereocenters, provide insights into the stereochemical differences between analogs. nih.gov High-resolution mass spectrometry (HRMS), such as HRESIMS or HRFABMS, is used to determine the molecular formula, providing essential information for structural elucidation. mdpi.comnih.gov

While spectroscopic data can strongly suggest relative stereochemistry, determining absolute stereochemistry solely from NMR data is often challenging and may require comparison with compounds of known absolute configuration or the use of advanced techniques like ECD (Electronic Circular Dichroism) calculations if the molecule is chiral and absorbs UV-Vis light. researchgate.net

Identification of this compound and its Structural Analogs/Isomers

This compound is identified based on its unique spectroscopic data, particularly its NMR and mass spectra, and by comparison with reported data for known compounds. nih.gov Its molecular formula, C₂₁H₂₈O₈, was determined by HRFABMS. nih.gov The analysis of its ¹H and ¹³C NMR spectra revealed it to be an analog of glaucolide K (C₂₃H₃₀O₉). nih.gov The key difference observed in the NMR data was the absence of a methyl signal present in glaucolide K and a shift in a methylene signal, suggesting that this compound is the C-13 deacetate of glaucolide K. nih.gov This hypothesis was supported by further spectral data and confirmed by acetylating this compound to yield glaucolide K. nih.gov

Sesquiterpene lactones, including glaucolides, can exist as various structural analogs and isomers, such as hirsutinolides and cadinanolides, which are also found in the Asteraceae family. mdpi.com These isomers share the same molecular formula but differ in their structural connectivity or stereochemical arrangement. nptel.ac.in Differentiation between these skeletal isomers can be challenging but is possible through detailed analysis of fragmentation patterns in mass spectrometry and characteristic signals in NMR spectroscopy. sci-hub.sesci-hub.se

For instance, glaucolide A and hirsutinolide A are skeletal isomers. sci-hub.sesci-hub.se Studies have shown that their fragmentation patterns in ESI-MS can be used for differentiation. sci-hub.sesci-hub.se Similarly, this compound's identification as the C-13 deacetate of glaucolide K highlights the existence of closely related analogs that differ by specific functional groups or modifications. nih.gov Other glaucolides, such as glaucolide B, D, E, and J, represent further examples of structural analogs found in various Vernonia species. mdpi.comresearchgate.netscispace.comrjptonline.org The identification of these related compounds often relies on the same spectroscopic techniques used for this compound, coupled with chromatographic separation techniques like HPLC. nih.govplos.org

Here is a table listing the compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not readily available on PubChem based on search results |

| Glaucolide K | Not readily available on PubChem based on search results |

| Glaucolide A | 442248 nih.gov |

| Glaucolide B | Not readily available on PubChem based on search results |

| Glaucolide D | Not readily available on PubChem based on search results |

| Glaucolide E | Not readily available on PubChem based on search results |

| Glaucolide J | Not readily available on PubChem based on search results |

| Hirsutinolide A | Not readily available on PubChem based on search results |

Below is an interactive table summarizing typical spectroscopic data used in the structural elucidation of sesquiterpene lactones like this compound. Specific data for this compound would be presented here if readily available in a structured format from the search results.

Typical Spectroscopic Data Used in Sesquiterpene Lactone Elucidation

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Number and type of protons, their chemical environment, coupling partners (connectivity). | Used to identify proton signals, determine coupling constants for dihedral angles, and compare with known analogs. mdpi.comnih.gov |

| ¹³C NMR | Number and type of carbons, their hybridization, and chemical environment. | Used to identify carbon signals and compare with known analogs. mdpi.comnih.gov |

| COSY | Proton-proton connectivity through bonds. | Helps build fragments of the molecule by identifying coupled protons. researchgate.netmdpi.com |

| HMQC/HSQC | Direct carbon-proton connectivity. | Assigns proton signals to their attached carbons. researchgate.netmdpi.com |

| HMBC | Long-range carbon-proton connectivity (2-3 bonds). | Connects different fragments and positions substituents. researchgate.netmdpi.com |

| NOESY | Spatial proximity of protons. | Crucial for determining relative stereochemistry based on through-space correlations. nih.govthieme-connect.de |

| HRMS (e.g., HRFABMS) | Accurate molecular weight and elemental composition. | Determines the molecular formula of this compound. nih.gov |

| X-ray Crystallography | Definitive 3D structure, including relative and absolute stereochemistry. | Provides unambiguous confirmation of structure and stereochemistry if crystals are available. nih.govwikipedia.org |

This table is a general representation based on the techniques mentioned in the search results for elucidating the structure of this compound and related compounds. Specific chemical shift and coupling constant values for this compound would be required to populate a detailed data table.

Chemical Reactivity and Semisynthetic Derivatization of Glaucolide L

Susceptibility to Acid- and Base-Catalyzed Transformations

Glaucolide L undergoes chemical transformations when exposed to both acid and base catalysts. mdpi.comresearchgate.net This susceptibility is a key aspect of its chemical profile and has implications for its stability and the potential formation of artifacts during isolation and handling. mdpi.comresearchgate.netnih.gov

Isomerization and Rearrangement Reactions (e.g., to Hirsutinolides and Cadinanolides)

A notable aspect of this compound's reactivity is its propensity for isomerization and rearrangement reactions, leading to the formation of structural isomers such as hirsutinolides and cadinanolides. mdpi.comresearchgate.netnih.govresearchgate.net The genesis of these related sesquiterpene lactone skeletons has been a subject of discussion, with some studies suggesting they are natural metabolites while others propose they are artifacts formed from glaucolides during extraction and purification processes. nih.govresearchgate.net

Studies mimicking chromatographic purification conditions have demonstrated the conversion of glaucolide into hirsutinolide and cadinanolide structures. nih.govresearchgate.net For instance, treating glaucolide A with silica (B1680970) gel in methanol (B129727) or ethanol (B145695) yielded various hirsutinolides and cadinanolides. researchgate.net Similarly, the acidic absorbent bentonite (B74815) has been shown to facilitate the transformation of glaucolide B into 5β-hydroxy-hirsutinolide. researchgate.net Lewis and Brønsted-Lowry acids have been observed to favor the rearrangement of glaucolide into hirsutinolide analogs. mdpi.comresearchgate.net

Influence of Solvents and Chromatographic Media on Product Profiles

The choice of solvents and chromatographic media significantly influences the product profiles obtained from this compound transformations. Protic solvents like methanol (MeOH) and ethanol (EtOH), as well as acidic and alkaline stationary phases, can contribute to the conversion of glaucolide, leading to the formation of artifacts through reactions such as addition, substitution, and annulation during purification. mdpi.comnih.gov

Chromatographic purification using silica gel, a common stationary phase, has been shown to increase the possibility of structural modification of sesquiterpene lactones like this compound. researchgate.netnih.govwikipedia.org To avoid such degradation and artifact formation, alternative purification techniques like centrifugal partition chromatography have been employed. mdpi.comresearchgate.net

Directed Semisynthesis of this compound Analogs and Derivatives

The semisynthesis of this compound analogs and derivatives is an active area of research, aiming to generate compounds with modified chemical and biological properties. mdpi.comresearchgate.netdntb.gov.ua This involves directed chemical modifications at specific functional groups.

Chemical Modification at Specific Functional Groups (e.g., Lactone Ring, Hydroxyls, Epoxides)

Semisynthetic strategies often target the reactive functional groups present in this compound, including the lactone ring, hydroxyl groups, and epoxide moiety. mdpi.comresearchgate.net Various Lewis and Brønsted-Lowry acids and bases have been utilized as catalysts to explore the chemical behavior of glaucolide B and its derivatives. mdpi.comresearchgate.net

Reactions such as transannular cyclization via allylic rearrangement, oxidation, dehydrohalogenation, acetylation, and elimination have been employed in the semisynthesis of this compound derivatives. mdpi.comresearchgate.net For example, treatment of glaucolide B with N,N-dimethylaminopyridin (DMAP) in methanol resulted in the formation of decaline (B1670448) products. mdpi.comresearchgate.net Lewis acidic conditions have led to the formation of acetalic vernomargolides. mdpi.comresearchgate.net Alkaline conditions using potassium carbonate have produced spiro(tetrahydrofuran-γ-butyrolactone) derivatives. mdpi.comresearchgate.net

Introduction of New Structural Features for Biological Activity Studies

Semisynthesis allows for the introduction of new structural features into the this compound scaffold to investigate their impact on biological activities. Sesquiterpene lactones, including glaucolides, are known for a range of biological effects, such as cytotoxic and anti-inflammatory activities. mdpi.comuwm.edu.plscispace.comresearchgate.netnih.gov The lactone ring and the α-methylene group are considered key features for these activities, often undergoing Michael additions with thiol-containing proteins. mdpi.comscielo.br

Semisynthetic derivatives of glaucolide B have been evaluated for cytotoxic and anti-inflammatory properties. mdpi.comresearchgate.net For instance, certain hirsutinolide and germacranolide derivatives prepared semisynthetically from glaucolide B have shown significant cytotoxic activity and selectivity against human melanoma cells. mdpi.comresearchgate.netdntb.gov.ua

Mechanistic Insights into this compound Chemical Transformations

Understanding the mechanisms underlying this compound chemical transformations is essential for controlling reaction outcomes and designing targeted syntheses. Studies have proposed mechanisms for the formation of semisynthetic derivatives involving steps such as deprotonation, rearrangement, nucleophilic attack, elimination, and ring opening/cyclization. mdpi.comresearchgate.net

For example, the formation of certain decaline products under alkaline conditions is proposed to involve the removal of a proton from the butyrolactone ring, followed by rearrangement and elimination of an acetate (B1210297) ion. mdpi.com The formation of a hirsutinolide analog catalyzed by bismuth(III) salt or trifluoroacetic acid might involve epoxy ring opening and cyclization. mdpi.comresearchgate.net Computational studies can provide insights into the energy profiles of these transformations, suggesting, for instance, that hirsutinolide derivatives might be formed kinetically from glaucolides. mdpi.comresearchgate.net

Advanced Analytical Techniques for Glaucolide L Characterization and Differentiation

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural confirmation of glaucolide L and related compounds. HRMS provides accurate mass measurements of the molecular ion or its adducts, allowing for the determination of the elemental composition. This is crucial for verifying the proposed molecular formula of an isolated or detected glaucolide. Instruments capable of HRMS, such as quadrupole-time of flight (Q-TOF) mass spectrometers, offer accurate mass measurements that help in determining the structure of trace-level compounds. nih.govresearchgate.net HRMS data provides molecular formulas for fragment ions and precursors, aiding in the elucidation of a specific structure. nih.gov

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS or MSn) is employed to study the fragmentation pathways of glaucolides, providing deeper structural insights. Collision-induced dissociation (CID) is commonly used to fragment precursor ions, yielding characteristic product ions. nih.govresearchgate.net Analysis of these fragmentation patterns helps in confirming the presence and position of specific functional groups and substructures within the glaucolide skeleton. For glaucolides, a main fragmentation pattern observed involves the loss of the side chain at the C-8 position, followed by the loss of the substituent at the C-13 position. While fragmentation reactions in electrospray ionization (ESI) can sometimes occur through complex pathways, tandem mass spectrometry, potentially assisted by computational studies, can support proposed fragmentation mechanisms and enhance the understanding of molecular behavior during analysis. nih.gov

Differentiation of Skeletal Isomers (Glaucolide vs. Hirsutinolide) by MS Behavior

Differentiating skeletal isomers, such as glaucolides and hirsutinolides, which often coexist in natural sources, is a significant challenge addressed by specific MS behaviors during ionization and fragmentation. Studies have reported strategies for differentiating these isomers based on their MS behavior. nih.gov

Under positive mode ESI-HRMS, hirsutinolides and glaucolides can exhibit different ionization behaviors depending on the injection method. With direct MS injection, both hirsutinolides and glaucolides tend to form [M+Na]+ ions. nih.gov However, during combined UPLC water and sample MS injection, hirsutinolides are observed as ([M+Na]+ and [M+H-H2O]+) ions, while glaucolides are primarily observed as [M+H]+ ions. nih.gov Computational simulations suggest that the complex formed between hirsutinolides and Na+ has a lower preparation energy compared to the complex formed between glaucolides and Na+.

Despite these differences in ionization behavior, ESI(+)-HRMS/MS analyses of both hirsutinolides and glaucolides can yield similar fragmentation patterns with diagnostic ions at m/z 277, 259, 241, and 231. These ions can be used as diagnostic markers for both skeletal types. The differentiation strategy is thus based on the nature of the observed adducts ([M+H]+ vs. [M+Na]+) in specific chromatographic and ionization conditions, in conjunction with the characteristic fragmentation pattern.

Here is a summary of observed MS behaviors for differentiation:

| Isomer Type | Injection Method | Observed Ions | Diagnostic Fragment Ions (m/z) |

| Glaucolide | Direct MS Injection | [M+Na]+ | 277, 259, 241, 231 |

| Glaucolide | Combined UPLC-MS Injection | [M+H]+ | 277, 259, 241, 231 |

| Hirsutinolide | Direct MS Injection | [M+Na]+ | 277, 259, 241, 231 |

| Hirsutinolide | Combined UPLC-MS Injection | [M+Na]+ and [M+H-H2O]+ | 277, 259, 241, 231 |

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, combining chromatographic separation with spectroscopic detection, are essential for analyzing complex mixtures containing this compound.

Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-HRMS)

Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a widely used hyphenated technique for the analysis of sesquiterpene lactones, including glaucolides. researchgate.net UHPLC provides high separation efficiency, which is crucial for resolving multiple components in complex botanical extracts. researchgate.net Coupling UHPLC with HRMS allows for the separation, detection, and accurate mass measurement of individual glaucolides within these complex matrices. researchgate.net This combination is vital for both targeted analysis of known glaucolides and the discovery of new ones. The use of UHPLC-HRMS in positive ion mode with an electrospray ionization source and a Q-TOF analyzer has been reported for the analysis of sesquiterpene lactones. researchgate.net

Application in Complex Botanical Extracts for Dereplication

UHPLC-HRMS, particularly when coupled with MS/MS (UHPLC-HRMS/MS), is a powerful tool for the dereplication of known compounds in complex botanical extracts. researchgate.net Dereplication involves the rapid identification of known compounds within an extract, reducing the need for extensive isolation procedures. By comparing the accurate mass, isotopic pattern, and fragmentation data obtained from the extract analysis with databases or in-house libraries of known compounds, researchers can quickly identify previously reported glaucolides. This strategy has been successfully applied for the chemical characterization of extracts from various plant species known to contain sesquiterpene lactones, including those with glaucolide skeletons. researchgate.net Molecular networking, a metabolomics approach that organizes MS/MS spectra based on spectral similarity, further enhances the dereplication process by visualizing related compounds within an extract.

Nuclear Magnetic Resonance (NMR) Peculiarities for Glaucolides

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the complete structural elucidation of this compound and other glaucolides. While MS techniques provide molecular weight and fragmentation information, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. Analysis of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) is essential for assigning all proton and carbon signals and confirming the proposed structure.

Specific NMR peculiarities may be associated with glaucolides due to their characteristic structural features, such as the germacrane (B1241064) skeleton and the α,β-unsaturated γ-lactone ring. Studies on related sesquiterpene lactones, including glaucolides, highlight the use of detailed 1D and 2D high-resolution NMR experiments for complete spectral assignment and structural determination. NMR analysis can sometimes require specific conditions, such as high or low temperature experiments, particularly when analyzing complex or conformationally flexible sesquiterpene lactones. nih.gov Comparison of NMR data with reported values for known glaucolides is a standard practice for structural confirmation.

Computational Chemistry Approaches in Structural Analysis

Computational chemistry plays a significant role in the structural analysis of complex organic molecules like this compound, complementing experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) routledge.comspectroscopyonline.com. These theoretical methods can provide insights into molecular geometries, electronic properties, and spectroscopic parameters, aiding in structure elucidation and verification.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules spectroscopyonline.comfrontiersin.org. DFT calculations can be employed to optimize molecular geometries and predict spectroscopic data, including NMR chemical shifts and fragmentation pathways in mass spectrometry spectroscopyonline.commdpi.comimist.manih.gov. For sesquiterpene lactones, including glaucolide derivatives, DFT has been utilized to understand their structural characteristics and behavior sci-hub.semdpi.com.

In the context of this compound, computational approaches, particularly DFT, can assist in several ways:

Geometry Optimization: DFT calculations can determine the lowest energy conformers of this compound, providing detailed information about its three-dimensional structure in the gas phase or implicit solvent mdpi.commdpi.com. This is crucial for understanding the molecule's reactivity and interactions.

NMR Chemical Shift Prediction: Predicting 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT can help confirm experimental assignments and differentiate between possible isomeric structures mdpi.comimist.manih.gov. Comparing calculated shifts with experimental NMR data is a powerful validation tool for proposed structures.

Mass Spectrometry Fragmentation Analysis: Computational studies can simulate fragmentation pathways observed in MS experiments, providing theoretical support for the proposed structures of fragment ions spectroscopyonline.comsci-hub.seresearchgate.net. This is particularly useful for complex molecules where fragmentation patterns can be intricate. For instance, computational studies have been used to investigate the interaction and adduct formation of glaucolide A (a related glaucolide) with Na+ ions, supporting the understanding of ESI-MS data sci-hub.seresearchgate.net.

Conformational Analysis: Molecular mechanics and DFT can be used for conformational searches to identify stable conformers and their relative energies mdpi.comsci-hub.se. This helps in understanding the flexibility of the this compound structure and how different conformations might influence its properties.

While specific detailed computational studies focused solely on this compound were not extensively found in the search results, research on related glaucolides and sesquiterpene lactones demonstrates the applicability and value of these computational techniques in structural analysis sci-hub.semdpi.comresearchgate.net. For example, DFT calculations using the B3LYP functional and the 6-31G* basis set have been applied to study the electronic energies and conversion pathways of glaucolide B derivatives, providing insights into their stability and reactivity mdpi.com. Similarly, DFT calculations using the BP86 functional and def2-TZVP basis set have been employed to optimize the geometry of glaucolide A and study its interactions with Na+ ions in the context of mass spectrometry sci-hub.se. These examples highlight the potential of similar computational approaches for a comprehensive structural analysis of this compound.

Computational chemistry provides a valuable theoretical framework to complement experimental data, offering a deeper understanding of the molecular structure, conformation, and behavior of this compound.

Biological Activities and Mechanistic Investigations of Glaucolide L

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Sesquiterpene lactones, including those of the glaucolide type, are recognized for their cytotoxic and antiproliferative properties against cancer cells. mdpi.comuwm.edu.pl Studies have explored the effects of glaucolide L and its analogs on the viability and proliferation of different cancer cell lines.

Activity Spectrum across Different Cell Lines (e.g., Melanoma, Ovarian, Lung Carcinoma, Glioblastoma)

This compound has demonstrated cytotoxic activity against specific cancer cell lines. In one study evaluating sesquiterpene lactones from Vernonia pachyclada, this compound showed moderate cytotoxicity against the A2780 human ovarian cancer cell line with an IC50 value of 24.5 µM. nih.govresearchgate.net While other related compounds like glaucolide M exhibited higher activity against this cell line, this finding indicates this compound's potential in this area. nih.govresearchgate.net

Research on semisynthetic derivatives of glaucolide B, a related glaucolide, has also provided insights into the potential activity spectrum. Some hirsutinolide and germacranolide derivatives derived from glaucolide B displayed significant cytotoxic activity and selectivity against human melanoma SK-MEL-28 cells. mdpi.comresearchgate.net For instance, hirsutinolide derivatives 7a and 7b, and germacranolide derivative 8a, showed CC50 values in the low micromolar range against SK-MEL-28 cells, with selectivity indices greater than 2.5 when compared to non-tumoral human umbilical vein endothelial cells (HUVECs). mdpi.comresearchgate.net However, these specific derivatives were not active against human large-cell lung carcinoma (NCI-H460) and human glioblastoma cancer (SF295) cell lines in that particular study. mdpi.comnih.gov

While direct data specifically for this compound across a broad panel of cancer cell lines (including lung carcinoma and glioblastoma) is less extensive in the provided results, the activity observed for related glaucolides and derivatives suggests a potential for activity, particularly within the melanoma and ovarian cancer contexts. mdpi.comnih.govresearchgate.netresearchgate.net The varying activity across different cell lines and for different glaucolide structures highlights the importance of specific structural features for cytotoxic effects.

Here is a summary of reported cytotoxicity data for this compound and related derivatives:

| Compound | Cell Line | IC50 or CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | Human Ovarian (A2780) | 24.5 | Not specified | nih.govresearchgate.net |

| Glaucolide M | Human Ovarian (A2780) | 3.3 | Not specified | nih.govresearchgate.net |

| Glaucolide K | Human Ovarian (A2780) | 5.8 | Not specified | nih.govresearchgate.net |

| Hirsutinolide derivative 7a | Human Melanoma (SK-MEL-28) | 5.0 | 2.5 | mdpi.comresearchgate.net |

| Hirsutinolide derivative 7b | Human Melanoma (SK-MEL-28) | 11.2 | 2.5 | mdpi.comresearchgate.net |

| Germacranolide derivative 8a | Human Melanoma (SK-MEL-28) | 3.1 | 3.0 | mdpi.comresearchgate.net |

Note: IC50 refers to the half-maximal inhibitory concentration, and CC50 refers to the half-maximal cytotoxic concentration. SI is the ratio of cytotoxicity in normal cells to cancer cells.

Mechanistic Pathways of Cell Growth Inhibition

The cytotoxic and antiproliferative effects of sesquiterpene lactones, including glaucolides, are often attributed to their ability to interact with biological molecules through specific chemical functionalities. mdpi.comnih.govmdpi.comroyalsocietypublishing.org

A key structural feature present in this compound and many other biologically active sesquiterpene lactones is the α,β-unsaturated γ-lactone ring. mdpi.comuwm.edu.plnih.govmdpi.comscispace.com This moiety is considered crucial for their biological activities, including antitumor effects. mdpi.comuwm.edu.plnih.govscispace.com The presence of the double bond adjacent to the carbonyl group makes this structure electrophilic and reactive towards nucleophiles. royalsocietypublishing.orgresearchgate.net

While glaucolide A, a related compound, has an endocyclic double bond in its γ-lactone ring, sesquiterpene lactones with an exomethylene group in the α,β-unsaturated γ-lactone structure tend to be more active in some biological assays, such as antileishmanial activity. mdpi.comresearchgate.net However, the endocyclic α,β-unsaturated γ-lactone in glaucolides still confers significant biological potential. mdpi.comuwm.edu.plnih.govscispace.com

A primary mechanism by which sesquiterpene lactones exert their cytotoxic effects is through Michael-type addition reactions with thiol-containing proteins and enzymes. nih.govmdpi.comroyalsocietypublishing.orgscispace.com The electrophilic carbon of the α,β-unsaturated γ-lactone ring can react with nucleophilic sulfhydryl (-SH) groups present in cysteine residues of proteins. nih.govmdpi.comroyalsocietypublishing.orgscispace.com This alkylation can lead to the inhibition of the function of these critical proteins and transcription factors, disrupting essential cellular processes. royalsocietypublishing.org This interaction with sulfhydryl groups is considered a significant factor in the biological activities of these compounds. scispace.com

Sesquiterpene lactones bearing the α,β-unsaturated γ-lactone moiety can exert antitumor effects by modifying the cellular redox balance. mdpi.comnih.gov The cellular redox balance is maintained by a complex network of pro- and antioxidative metabolites and enzymes, with reactive oxygen and nitrogen species playing key roles in signaling and homeostasis. mdpi.comresearchgate.net Disrupting this balance can lead to oxidative stress, which can damage cellular components and induce cell death. mdpi.com Compounds that interact with thiol groups, such as glutathione (B108866) (GSH), a vital sulfhydryl peptide that helps maintain cellular redox balance, can influence this equilibrium. rsc.org While the specific details for this compound's impact on redox balance are not extensively detailed in the provided abstracts, the general mechanism for sesquiterpene lactones with this structural feature involves interference with redox-regulating molecules and pathways. mdpi.comnih.gov

Another important mechanism contributing to the antitumor effects of sesquiterpene lactones with the α,β-unsaturated γ-lactone moiety is the inhibition of signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. mdpi.comnih.gov NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, and anti-apoptotic responses. mdpi.comnih.gov Constitutive activation of NF-κB is frequently observed in various cancers, promoting cell survival, proliferation, invasion, and resistance to therapy. researchgate.net By inhibiting the activity of NF-κB, sesquiterpene lactones can suppress the expression of pro-survival and proliferative genes, thereby contributing to cell growth inhibition and apoptosis. mdpi.comnih.gov

Induction of Apoptotic Mechanisms (e.g., G2/M arrest)

Research into the biological activities of sesquiterpene lactones, including those structurally related to this compound, has explored their potential to induce apoptosis and affect the cell cycle. Studies on other sesquiterpene lactones like tomentosin (B1222141) and inuviscolide (B1200487) have shown antiproliferative activity against human melanoma cell lines, inducing cell cycle arrest at the G2/M phase. researchgate.net This arrest is often accompanied by the appearance of a sub-G0 fraction, indicative of apoptotic cell death. researchgate.net The induction of apoptosis by these related compounds has been further supported by observations of changes in membrane phospholipids, alterations in mitochondrial membrane potential, and the detection of Caspase-3 activity. researchgate.net Mechanistically, the induction of G2/M arrest and apoptosis by some sesquiterpene lactones is associated with a decrease in mitochondrial membrane potential, activation of caspase-3, upregulation of p53 and p21, and downregulation of NF-κB and survivin. researchgate.net Another lucknolide derivative has been shown to induce G2/M phase arrest and caspase-dependent apoptosis in melanoma cells, linked to increased mitochondrial ROS levels, mitochondrial membrane disruption, and DNA damage. mdpi.com While these studies provide insights into the mechanisms of related sesquiterpene lactones, specific detailed findings on the induction of apoptosis and G2/M arrest solely by this compound require further focused investigation.

Anti-inflammatory Effects in Cellular Models

Sesquiterpene lactones are known for their anti-inflammatory properties, and studies using cellular models have investigated these effects. mdpi.com Glaucolide B, a related germacranolide, has shown significant inhibitory effects on inflammatory mediators in cellular models. researchgate.net

Modulation of Inflammatory Mediators (e.g., Nitrite (B80452)/Nitrate, Interleukin-6)

Studies in activated macrophages have demonstrated the potential of certain compounds, including semisynthetic derivatives related to glaucolide, to disturb the production and release of inflammatory mediators such as nitrite/nitrate (NOx) and Interleukin-6 (IL-6). mdpi.com For instance, specific hirsutinolide derivatives, generated from glaucolide B, displayed a strong capacity to prevent the release of NOx and IL-6 from pre-treated M1 macrophages stimulated with lipopolysaccharide (LPS). mdpi.com These compounds showed approximately a 77% reduction in NOx and IL-6 release compared to control M1 cells (LPS + group). mdpi.com The modulation of IL-6 is particularly relevant as this cytokine plays a crucial role in immune response modulation and inflammation regulation. frontiersin.org

Studies in Murine Macrophage Cell Lines (e.g., J774A.1, RAW 264.7)

Murine macrophage cell lines, such as J774A.1 and RAW 264.7, are commonly used models for studying inflammatory responses and evaluating the anti-inflammatory potential of compounds. arxiv.org, lynchburg.edu, nih.gov Research using J774A.1 macrophages has shown that semisynthetic derivatives derived from glaucolide B can significantly reduce the release of inflammatory mediators like IL-6 and nitrite when the macrophages are stimulated with LPS. mdpi.com These studies highlight the utility of these cell lines in assessing the anti-inflammatory activities of glaucolide and its derivatives. mdpi.com, lynchburg.edu

Antimicrobial Activity Profile

The antimicrobial activity of plant extracts containing sesquiterpene lactones, including potentially this compound, has been explored against various bacterial strains.

Efficacy against Bacterial Strains (e.g., Bacillus cereus, Staphylococcus aureus, Escherichia coli)

Studies investigating the antimicrobial properties of plant extracts have included testing against common bacterial strains such as Bacillus cereus, Staphylococcus aureus, and Escherichia coli. phytopharmajournal.com, scielo.br, researchgate.net While some plant extracts have shown inhibitory activity against these bacteria, the specific efficacy of isolated this compound against these strains is a subject of ongoing research. For example, one study found that an aqueous extract of Vernonia hymenolepis had significant inhibitory activity against Staphylococcus aureus but not against Escherichia coli or Bacillus cereus at a concentration of 400 mg/ml. phytopharmajournal.com An organic extract from the same plant showed broader inhibitory effects, including against Bacillus cereus, Staphylococcus aureus, and Escherichia coli. phytopharmajournal.com These findings suggest that the presence and concentration of various compounds, potentially including this compound depending on the plant source and extraction method, influence the observed antimicrobial spectrum.

Exploration of Antimicrobial Mechanisms (e.g., Beta-Lactamase Interaction)

The mechanisms by which sesquiterpene lactones exert antimicrobial effects are being investigated. One potential mechanism involves interaction with bacterial enzymes such as beta-lactamase. Beta-lactamases are enzymes produced by bacteria that can hydrolyze the beta-lactam ring, a key structural component of many antibiotics, thereby conferring resistance. mdpi.com, nih.gov, ebi.ac.uk While some compounds, including glaucolide A (a related sesquiterpene lactone), have been shown to interact with beta-lactamase, primarily through hydrogen bonding, further research is needed to specifically elucidate the interaction of this compound with beta-lactamase and its implications for antimicrobial activity. researchgate.net, dntb.gov.ua Understanding these interactions can provide insights into the potential of this compound to overcome bacterial resistance mechanisms.

Note: The tables below are presented in a static format due to the capabilities of the current model. In an interactive format, users might be able to sort, filter, or expand/collapse rows.

Table 1: Summary of Anti-inflammatory Effects in Cellular Models (Intended to be Interactive)

| Cellular Model | Stimulus (if applicable) | Inflammatory Mediator Modulated (e.g., NOx, IL-6) | Observed Effect | Relevant Source |

| J774A.1 Macrophages | LPS | Nitrite/Nitrate (NOx), Interleukin-6 (IL-6) | Reduced release | mdpi.com |

| RAW 264.7 Macrophages | LPS | Nitrite/Nitrate (NOx), Interleukin-6 (IL-6) | Inhibition of production/secretion | researchgate.net |

Table 2: Summary of Antimicrobial Efficacy Against Bacterial Strains (Intended to be Interactive)

| Bacterial Strain | Observed Efficacy (Inhibitory/No Effect) | Notes (e.g., Extract type, Concentration) | Relevant Source |

| Bacillus cereus | Varied | Dependent on plant extract type and concentration | phytopharmajournal.com, scielo.br |

| Staphylococcus aureus | Varied | Dependent on plant extract type and concentration | phytopharmajournal.com, scielo.br, scispace.com |

| Escherichia coli | Varied | Dependent on plant extract type and concentration | phytopharmajournal.com, scielo.br, researchgate.net |

Antiprotozoal Activities

Sesquiterpene lactones, including those of the glaucolide type, have demonstrated antiprotozoal activity. This bioactivity is often linked to the presence of an α,β-unsaturated γ-lactone ring in their structure. mdpi.comresearchgate.net

Leishmanicidal Activity against Leishmania amazonensis

Glaucolide A, a glaucolide-type sesquiterpene lactone, has shown moderate leishmanicidal activity against Leishmania amazonensis promastigotes. mdpi.comresearchgate.netnih.gov Studies have evaluated its effectiveness against this parasitic form. mdpi.comnih.govnih.govresearcher.liferesearchgate.net

Impact on Promastigote and Amastigote Forms

Research indicates that glaucolide A exhibits moderate activity against the promastigote forms of L. amazonensis. mdpi.comnih.govnih.govresearcher.life However, it did not show significant activity against the intracellular amastigote forms of L. amazonensis at the highest tested concentrations. mdpi.comnih.govnih.govresearcher.life This contrasts with other sesquiterpene lactones like heliangin, which demonstrated potent activity against intracellular amastigotes. mdpi.comnih.govnih.govresearcher.life The structural difference, specifically the presence of an endocyclic double bond in the γ-lactone ring of glaucolide A compared to the exocyclic double bond in heliangin, may contribute to the observed difference in activity against amastigotes. mdpi.com

Data on the leishmanicidal activity of glaucolide A against L. amazonensis promastigotes are presented below:

| Compound | Target | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| Glaucolide A | L. amazonensis (promastigotes) | 21.7 ± 1.00 | 46.7 ± 2.15 |

| Amphotericin B | L. amazonensis (promastigotes) | 0.1 | - |

Genotoxic Potential and Cellular Impact in In Vitro Systems

Studies have investigated the genotoxic and cytotoxic effects of glaucolide B, another glaucolide-type sesquiterpene lactone, in in vitro systems. scielo.brscispace.comresearchgate.netscielo.brcapes.gov.brresearchgate.netdntb.gov.uascialert.netredalyc.orgnih.gov

Induction of Chromosomal Aberrations in Lymphocytes

In human cultured lymphocytes, glaucolide B has been shown to significantly increase the frequency of chromosomal aberrations at certain concentrations. scielo.brscispace.comscielo.brcapes.gov.brresearchgate.netdntb.gov.ua Concentrations of 4 µg/ml and 8 µg/ml of culture medium resulted in a significantly higher frequency of chromosomal aberrations compared to controls. scielo.brscielo.brcapes.gov.brresearchgate.netdntb.gov.ua The most consistent structural aberrations observed were gaps. scielo.br

Data on the frequency of chromosomal aberrations induced by glaucolide B in human lymphocytes are presented below:

| Treatment | Concentration (µg/mL) | Frequency of Chromosomal Aberrations (%) |

| Negative Control | - | 3.5 |

| Glaucolide B | 4 | Significantly higher than control scielo.brscielo.brcapes.gov.brresearchgate.netdntb.gov.ua |

| Glaucolide B | 8 | Significantly higher than control scielo.brscielo.brcapes.gov.brresearchgate.netdntb.gov.ua |

Effects on Mitotic Index and Cell Cycle Progression

Glaucolide B has been observed to impact the mitotic index (MI) in in vitro cell systems. scielo.brscispace.comresearchgate.netscielo.brresearchgate.netscialert.netredalyc.org In human cultured lymphocytes, concentrations of glaucolide B greater than 15 µg/ml completely inhibited cell growth. scielo.brscispace.comscielo.brcapes.gov.brresearchgate.netdntb.gov.ua A concentration of 8 µg/ml significantly reduced the mitotic index when compared with the negative control. scielo.brscispace.comscielo.br However, in other in vitro systems, such as Lactuca sativa meristematic cells treated with Lepidaploa rufogrisea extracts containing glaucolide B, no significant interference in the mitotic index was observed at most concentrations, although a significant decrease was noted at the highest concentration tested (4.0%). redalyc.org The proliferation index (PI), which analyzes the kinetics of cellular division, showed little variation in human lymphocytes treated with glaucolide B, suggesting it did not significantly influence the kinetics of cell growth in this context. scielo.brscielo.br

Mechanisms Involving Reaction with Thiol Groups of Enzymes

The biological activities of sesquiterpene lactones, including their cytotoxic effects, are often attributed to their ability to react with nucleophiles, particularly sulfhydryl (thiol) groups in proteins and enzymes, via Michael-type addition reactions. scielo.brscispace.comroyalsocietypublishing.orguwm.edu.plnih.gov This reaction with thiol groups can lead to the inhibition of enzyme activities that are crucial for biological functions. scielo.brscispace.com The α,β-unsaturated γ-lactone structure is considered responsible for this reactivity. scielo.brscispace.comroyalsocietypublishing.orguwm.edu.pl Alkylation of thiol groups can impair the function of these biomolecules, potentially affecting the redox state of the cell and inducing cell death. royalsocietypublishing.org Reaction with the thiol group of glutathione, an important intracellular compound involved in the inactivation of chemical substances, may offer cellular protection against the effects of these compounds. scielo.brscispace.com

Analysis of Sister Chromatid Exchanges (SCE)

Sister chromatid exchange (SCE) is a process occurring during DNA replication where sister chromatids exchange segments of seemingly identical DNA. columbia.edutaylorandfrancis.comnih.gov This process involves DNA breakage and rejoining and is considered a conservative and error-free mechanism in terms of genetic information alteration. columbia.edunih.gov SCE analysis is utilized as an in vitro method to assess the mutagenic potential of chemicals, as elevated levels can indicate exposure to a mutagen. columbia.edutaylorandfrancis.com

Studies investigating the genotoxic potential of sesquiterpene lactones, including glaucolide B, have examined their effects on SCE frequency in mammalian cells. Research on glaucolide B in human cultured lymphocytes found that it did not increase the number of SCE compared to controls. scielo.brscispace.com The frequency of SCE for negative controls and DMSO were reported as 9.9 and 9.8 SCE/cell, respectively, falling within the typical basal frequency. scispace.com This suggests that, unlike some other agents that induce chromosomal aberrations, glaucolide B may not significantly induce SCE. scispace.com It is noted that mechanisms causing chromatid breaks may differ from those causing SCE. scielo.brscispace.com

Other Investigated Biological Activities (Pre-clinical, mechanistic focus)

Beyond potential genotoxic effects, this compound and related compounds have been investigated for other biological activities, including effects on molluscs, plants, and smooth muscle.

Molluscicidal Activity

Molluscicides are compounds used to control or eliminate molluscs like slugs and snails, often employed in agriculture and public health to manage pest populations or disease vectors. medwinpublishers.com Plant-derived compounds, including sesquiterpene lactones, have been explored for their molluscicidal potential. internationalpolicybrief.orgresearchgate.net

Glaucolide B, a related sesquiterpene lactone, has demonstrated molluscicidal activity. It was isolated from Vernonia eremophila and identified as responsible for the molluscicidal effect of the plant extract. scielo.brresearchgate.net Studies showed that glaucolide B was active against the embryos and adults of Biomphalaria glabrata snails, resulting in significant mortality within 24 hours. scielo.br The molluscicidal action of plant compounds is often attributed to bioactive substances that interfere with metabolic activities in snails, leading to paralysis and death. internationalpolicybrief.org For cardiac glycosides, another class of plant compounds with molluscicidal activity, the mechanism involves impairing normal physiological metabolism, affecting enzyme activities and biochemical constituents in tissues like the hepatopancreas. nih.gov

Phytotoxic and Allelopathic Effects

Phytotoxicity refers to the toxic effects of compounds on plants, while allelopathy describes the chemical interactions between plants, where one plant produces chemicals that influence the growth and development of other plants. frontiersin.orgdergipark.org.trresearchgate.net Allelochemicals, often secondary metabolites like terpenes and terpenoids, can act as toxins when applied exogenously, inhibiting plant growth. frontiersin.org

Sesquiterpene lactones, including glaucolide B, have been reported to possess phytotoxic potential against weeds. researchgate.netucr.ac.cr Extracts containing sesquiterpene lactones have shown inhibitory effects on seed germination and seedling growth in various plant species in a concentration-dependent manner. mdpi.com The mechanisms of phytotoxicity can involve the induction of excessive accumulation of reactive oxygen species (ROS), leading to oxidative damage and reduced cell viability. mdpi.com Allelochemicals can also interfere with processes like cell division, ion and water uptake, phytohormone metabolism, respiration, photosynthesis, and enzyme functions. dergipark.org.tr Studies have shown that plant extracts can significantly inhibit root and shoot elongation and disrupt photosynthesis. frontiersin.org

Smooth Muscle Relaxation via Calcium Channel Modulation

Smooth muscle contraction is a complex process regulated by intracellular calcium levels and signaling pathways. cvphysiology.comnih.govnih.gov Calcium influx into smooth muscle cells through calcium channels, such as voltage-operated calcium channels (VOCs) like L-type channels, plays a pivotal role in initiating contraction. cvphysiology.comnih.govnih.govmdpi.com Smooth muscle relaxation occurs when there is reduced phosphorylation of myosin light chains, which can result from reduced calcium entry or release, or activation of enzymes that dephosphorylate myosin light chains. cvphysiology.com

Chemico Ecological Roles and Phylogenetic Implications of Glaucolides

Role in Plant Defense Mechanisms against Herbivores

Sesquiterpene lactones are well-established as defensive compounds in plants, particularly against herbivores. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net Their deterrent or toxic effects on insects and other animals are a key aspect of their ecological function. High concentrations of sesquiterpene lactones are often found in specialized secretory structures like glandular trichomes and laticifers, which aids in protecting plants from herbivory. royalsocietypublishing.orgresearchgate.nettandfonline.com

Research on specific glaucolides, such as glaucolide-A, has demonstrated their direct impact on herbivore growth and survival. Studies involving the incorporation of glaucolide-A into the diets of lepidopterous larvae, such as the southern armyworm (Spodoptera eridania), fall armyworm (S. frugiperda), and yellowstriped armyworm (S. ornithogalli), showed a significant reduction in larval growth rate. nih.gov Quantitative feeding tests indicated that both decreased feeding levels and reduced growth were a result of ingesting the sesquiterpene lactone. nih.gov Furthermore, ingestion of glaucolide-A increased the time required for larvae to reach pupation in several species and significantly reduced pupal weight in the southern armyworm. nih.gov Glaucolide-A also notably reduced the survival rate of southern and fall armyworms. nih.gov These findings strongly suggest that sesquiterpene lactones, including glaucolides, function as defensive products that can deter or negatively impact potential herbivores. nih.gov

The defensive activities of sesquiterpene lactones are often linked to their structural features, particularly the α,β-unsaturated carbonyl moiety, which can participate in Michael-type additions with biological nucleophiles containing sulfhydryl groups. researchgate.netmdpi.com This reactivity can disrupt cellular function in herbivores.

Here is a summary of research findings on the effects of Glaucolide-A on Lepidopteran larvae:

| Lepidopteran Species | Effect of Glaucolide-A Ingestion |

| Spodoptera eridania | Reduced growth rate, reduced survival. nih.gov |

| Spodoptera frugiperda | Reduced growth rate, reduced survival. nih.gov |

| Spodoptera ornithogalli | Reduced growth rate. nih.gov |

| Diacrisia virginica | Essentially unaffected. nih.gov |

| Trichoplusia ni | Essentially unaffected. nih.gov |

Glaucolides as Chemotaxonomic Markers in Plant Systematics

Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the distribution patterns of specific natural compounds to understand taxonomic relationships. researchgate.netbiologydiscussion.complantsjournal.com Sesquiterpene lactones are considered valuable chemotaxonomic markers, particularly within the Asteraceae family, due to their wide structural diversity and often restricted distribution within specific plant groups. royalsocietypublishing.orgtandfonline.comresearchgate.netakjournals.comsemanticscholar.org

The wide chemical diversification of sesquiterpene lactones in Asteraceae is interconnected with plant speciation, making them useful for classification. royalsocietypublishing.org Since the 1950s, sesquiterpene lactones have been employed as chemotaxonomic markers. royalsocietypublishing.org The presence and types of sesquiterpene lactones can provide insights into the relationships between different tribes, genera, and even species within the Asteraceae. researchgate.netnih.gov For instance, related species within the same groups of Asteraceae may share similar structural properties of sesquiterpene lactones. researchgate.net Examples include the sharing of similar skeletal types among certain tribes or the production of similar types of guaianolides or germacranolides within specific genera or tribes. researchgate.net

Studies utilizing computational methods and databases of secondary metabolites have further empowered chemotaxonomic studies of Asteraceae based on sesquiterpene lactones. researchgate.net Analysis of molecular descriptors of sesquiterpene lactones has been used as pattern recognition methods to study their distribution among Asteraceae tribes and genera. researchgate.netnih.gov These studies have shown that chemical markers can partially corroborate systematic classifications based on morphological and molecular data. nih.gov

Glaucolide sesquiterpenes have been identified in various species, including those within the genus Vernonia (now often treated under different genera within the Vernonieae tribe). eppo.intrjptonline.orgresearchgate.net The presence of specific glaucolides in certain Vernonia species or related genera can serve as a chemical characteristic aiding in their taxonomic placement and differentiation from other groups. For example, glaucolide B has been isolated from Vernonia eremophila Mart. scispace.comscielo.brcapes.gov.br

Evolutionary Significance of Sesquiterpene Lactone Diversity

The immense structural diversity of sesquiterpene lactones, with about 5000 known structures, is a result of the evolution of biosynthetic pathways and enzymatic modifications. royalsocietypublishing.org All sesquiterpene lactones are derived from farnesyl diphosphate (B83284) (FPP), a common precursor in the biosynthesis of terpenoids. royalsocietypublishing.orgup.ac.zatandfonline.comwur.nl FPP undergoes various cyclization pathways and oxidative transformations, mediated by enzymes such as sesquiterpene synthases and cytochrome P450 enzymes, leading to the formation of diverse skeletal types like germacranolides, guaianolides, and eudesmanolides. royalsocietypublishing.orgup.ac.zawur.nl